Dynorphin (2-17)
Description
Overview of Endogenous Opioid Peptides and the Dynorphin (B1627789) System
Endogenous opioid peptides are naturally occurring signaling molecules in the body that bind to opioid receptors, the same receptors targeted by opioid drugs. These peptides are broadly classified into three main families: enkephalins, endorphins, and dynorphins, each derived from a distinct precursor protein—proenkephalin, pro-opiomelanocortin, and prodynorphin, respectively. news-medical.net The dynorphin system, in particular, plays a crucial role in a wide array of physiological functions, including pain perception, mood regulation, stress responses, and addiction. news-medical.nettaylorandfrancis.com
Dynorphins are produced from the precursor protein prodynorphin through cleavage by the enzyme proprotein convertase 2 (PC2). wikipedia.orgapexbt.com This process yields several active peptides, including dynorphin A, dynorphin B, and α/β-neoendorphin. wikipedia.orgapexbt.com These peptides primarily exert their effects by binding to the kappa-opioid receptor (KOR), a G-protein-coupled receptor. wikipedia.org However, research has shown that dynorphins can also interact with other opioid receptors, such as the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), as well as non-opioid receptors like the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgpnas.org The distribution of dynorphins is widespread throughout the central nervous system, with high concentrations found in the hypothalamus, medulla, pons, midbrain, and spinal cord. wikipedia.org
The Unique Profile of Dynorphin (2-17) as a Truncated Prodynorphin Metabolite in Research
Dynorphin (2-17) is a notable metabolite of Dynorphin A (1-17). It is formed by the removal of the N-terminal tyrosine residue from the parent peptide. nih.gov This seemingly small structural change has profound functional consequences. The N-terminal tyrosine is critical for the opioid activity of dynorphins. nih.gov Consequently, Dynorphin (2-17), lacking this crucial amino acid, is considered a non-opioid peptide. nih.govki.se
This unique characteristic makes Dynorphin (2-17) a valuable tool in research. It allows scientists to investigate the non-opioid mediated effects of the dynorphin system. Studies have shown that while it doesn't bind to opioid receptors in the same way as its parent compound, Dynorphin (2-17) can interact with other receptor systems, notably the NMDA receptor and bradykinin (B550075) receptors. wikipedia.orgnih.gov This interaction with non-opioid targets is thought to contribute to some of the paradoxical effects of dynorphins, such as the induction of pain under certain conditions. wikipedia.org
Research has demonstrated that the administration of truncated dynorphin A(2-17) can lead to an increase in phosphorylated p38 mitogen-activated protein kinase (MAPK) in microglia, which is linked to pain signaling. wikipedia.org Furthermore, studies on the biotransformation of Dynorphin A (1-17) in human blood have shown that Dynorphin (2-17) is a major and relatively stable metabolite, suggesting its potential physiological relevance. nih.gov
Historical Context of Dynorphin (2-17) Characterization in Academic Studies
The discovery of dynorphins dates back to the late 1970s when Goldstein and his colleagues identified a potent endogenous opioid peptide in the porcine pituitary. wikipedia.orgnih.gov They named it "dynorphin" to reflect its remarkable potency. wikipedia.org The full 17-amino acid sequence of what is now known as Dynorphin A was identified in 1981. nih.gov
The characterization of Dynorphin (2-17) and other truncated metabolites followed as researchers began to investigate the processing and metabolism of the parent dynorphin peptides. A significant focus of this research has been to understand the differential roles of opioid and non-opioid active fragments.
A notable study in 2000 investigated the effects of Dynorphin A (2-17) on opiate withdrawal in rats. The findings revealed that this non-opioid peptide could attenuate the physical signs of withdrawal but not the conditioned aversive effects, highlighting a differential modulation of withdrawal symptoms. nih.gov Further research has explored its role in pain, demonstrating that intrathecal infusion of Dynorphin A (2-17) can result in hyperalgesia and neuronal loss, confirming the involvement of non-opioid, NMDA receptor-dependent mechanisms in the pathophysiological effects of dynorphins. nih.gov These studies have been instrumental in shaping the understanding of the complex and multifaceted nature of the dynorphin system, moving beyond a simple opioid-centric view.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H146N30O21/c1-7-50(6)73(119-77(130)58(28-18-36-103-89(98)99)108-74(127)57(27-17-35-102-88(96)97)110-79(132)62(40-49(4)5)115-80(133)63(41-51-21-9-8-10-22-51)107-71(124)47-106-70(123)45-93)85(138)112-59(29-19-37-104-90(100)101)86(139)120-38-20-30-67(120)84(137)111-56(26-14-16-34-92)76(129)114-61(39-48(2)3)78(131)109-55(25-13-15-33-91)75(128)116-64(42-52-46-105-54-24-12-11-23-53(52)54)81(134)118-66(44-72(125)126)83(136)117-65(43-69(95)122)82(135)113-60(87(140)141)31-32-68(94)121/h8-12,21-24,46,48-50,55-67,73,105H,7,13-20,25-45,47,91-93H2,1-6H3,(H2,94,121)(H2,95,122)(H,106,123)(H,107,124)(H,108,127)(H,109,131)(H,110,132)(H,111,137)(H,112,138)(H,113,135)(H,114,129)(H,115,133)(H,116,128)(H,117,136)(H,118,134)(H,119,130)(H,125,126)(H,140,141)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t50-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECIBNXRPCZGQN-VKJHYFBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H146N30O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232454 | |
| Record name | Dynorphin (2-17) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1984.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83608-80-4 | |
| Record name | Dynorphin (2-17) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dynorphin (2-17) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Post Translational Processing Pathways Leading to Dynorphin 2 17
Prodynorphin Gene Expression and Transcriptional Regulation
The biosynthesis of all dynorphin (B1627789) peptides, including the N-terminally truncated fragment Dynorphin (2-17), originates from the precursor protein prodynorphin. wikipedia.org The production of this precursor is initiated by the transcription of the prodynorphin gene (PDYN). nih.govproquest.com In the human brain, the PDYN gene gives rise to at least seven different messenger RNA (mRNA) transcripts through processes like alternative splicing and the use of multiple promoters. nih.gov This complexity in gene expression allows for a diversity of protein products and may contribute to the adaptive capabilities of the dynorphin system. nih.gov The full-length prodynorphin protein is encoded by two of these transcripts, with the dominant one showing high levels of expression in brain regions such as the nucleus accumbens and the amygdala. nih.gov The expression of the PDYN gene is not static; it is subject to regulation by a variety of factors, which can influence the levels of dynorphin peptides in response to physiological and pathological stimuli. proquest.comnih.gov
The regulation of PDYN gene expression is controlled by transcription factors that bind to specific regulatory elements in the gene's promoter region. nih.gov Among these, the cAMP response element-binding protein (CREB) has been identified as a key player. nih.gov Studies have shown that CREB can act as a repressor of transcription at the DYNCRE3 site within the prodynorphin gene promoter. nih.gov However, upon phosphorylation, for instance during inflammation, CREB's repressive action is relieved, contributing to the activation of prodynorphin gene transcription. nih.gov This process is part of a complex interplay with other transcription factors like c-Fos and c-Jun, which act as activators at the same regulatory site. nih.gov
Another transcription factor implicated in the regulation of the prodynorphin gene is ΔFosB, a truncated form of the FosB protein. mdpi.com Animal studies have suggested that ΔFosB, as a component of the Activator protein 1 (AP-1) transcription factor complex, may regulate Pdyn. mdpi.com ΔFosB is known for its unusual stability, allowing it to persist in the brain for extended periods after its induction by chronic stimuli. frontiersin.org While it has been proposed as a major transcriptional integrator in conditions like addiction and stress, its role in regulating the human PDYN gene is less clear. mdpi.comcpn.or.kr Some research indicates that the expression levels of ΔFOSB are very low in the human brain, and it may not be a primary component of the AP-1 complex that targets the PDYN gene in humans. mdpi.com
| Transcription Factor | Role in Prodynorphin Gene Regulation | Mechanism of Action |
|---|---|---|
| CREB (cAMP response element-binding protein) | Can act as both a repressor and an activator. nih.gov | Binds to the DYNCRE3 site in the promoter. Represses basal transcription. Phosphorylation relieves this repression, contributing to gene activation, particularly in response to stimuli like inflammation. nih.gov |
| ΔFosB | Proposed to regulate the prodynorphin gene, particularly in the context of addiction and chronic stress. mdpi.comfrontiersin.org | A stable component of the AP-1 transcription factor complex. cpn.or.kr Its direct and significant role in regulating the human PDYN gene is a subject of ongoing research. mdpi.com |
| c-Fos and c-Jun | Activators of prodynorphin gene transcription. nih.gov | Components of the AP-1 transcription factor complex that interact with the DYNCRE3 site to upregulate gene expression. nih.gov |
Enzymatic Cleavage of Prodynorphin to Yield Dynorphin Peptides
Once the prodynorphin protein is synthesized, it undergoes a series of enzymatic cleavages, a process known as post-translational processing, to generate a variety of biologically active peptides. wikipedia.orgresearchgate.net This intricate process takes place within the secretory pathway, specifically in large dense-core vesicles found in presynaptic terminals. wikipedia.org The cleavage of the precursor protein is a critical step that ultimately determines the specific dynorphin peptides that are released from the neuron. wikipedia.orgnih.gov
A key enzyme in the processing of prodynorphin is Proprotein Convertase 2 (PC2). wikipedia.orgnih.gov PC2 is a calcium-dependent serine protease that cleaves the precursor protein at specific sites, primarily at pairs of basic amino acid residues (lysine and arginine). nih.govresearchgate.net This action by PC2 is responsible for liberating major dynorphin peptides such as Dynorphin A(1-17), Dynorphin B, and α-neoendorphin from the larger prodynorphin precursor. nih.govbiosyn.com Studies in mice lacking the gene for PC2 have confirmed its crucial role; these animals show a significant reduction in the levels of mature dynorphin peptides, demonstrating that PC2 is essential for proper prodynorphin processing under physiological conditions. researchwithrutgers.com
Following the initial cleavage by PC2, the resulting peptide intermediates often have basic amino acid residues remaining at their C-terminus. nih.gov These residues are removed by the action of carboxypeptidases, with Carboxypeptidase E (CPE) being a major enzyme involved in this step. nih.govnih.gov CPE is an exopeptidase that specifically cleaves C-terminal basic residues from peptide intermediates, leading to the formation of the mature, fully active neuropeptides. nih.govfrontiersin.org The absence of functional CPE, as seen in Cpe(fat)/Cpe(fat) mice, results in the accumulation of C-terminally extended forms of opioid peptides, highlighting the importance of this enzyme in the final stages of dynorphin biosynthesis. nih.gov Interestingly, the presence of carboxypeptidase activity has been shown to enhance the processing efficiency of PC2, possibly by preventing product inhibition from the basic residue-extended peptides. nih.govresearchgate.net
| Enzyme | Enzyme Class | Role in Dynorphin Biosynthesis |
|---|---|---|
| Proprotein Convertase 2 (PC2) | Endoprotease (Serine Protease) | Performs the initial cleavage of the prodynorphin precursor at single and paired basic amino acid residues to release peptides like Dynorphin A(1-17) and Dynorphin B. nih.govresearchwithrutgers.com |
| Carboxypeptidase E (CPE) | Exopeptidase | Removes C-terminal basic residues (lysine or arginine) from peptide intermediates generated by PC2, leading to the formation of mature dynorphin peptides. nih.govnih.gov |
| Dynorphin-Converting Enzyme | Endopeptidase (Thiol Protease) | Identified in rat brain, this enzyme shows unusual specificity by cleaving at a single arginine residue in certain dynorphin precursors. nih.govnih.gov |
The processing of prodynorphin is highly specific, relying on the recognition of particular cleavage sites by processing enzymes. PC2 is capable of cleaving not only at pairs of basic residues but also at single basic residues within the prodynorphin sequence. nih.govresearchgate.net This allows for the generation of a wider array of peptide products. nih.gov Notably, PC2 has been shown to be the only one among several proprotein convertases that can cleave the bond between an arginine and a proline residue, a key step in the formation of Dynorphin A(1-8). nih.govresearchgate.net
In addition to the well-characterized roles of PC2 and CPE, other enzymatic activities are also involved in dynorphin processing. Research has identified a "dynorphin-converting enzyme" in rat brain membrane extracts that exhibits unique specificity. nih.govnih.gov This enzyme, a thiol protease, is capable of cleaving at a single arginine residue, a type of cleavage distinct from the typical paired basic residue processing. nih.govnih.gov This activity suggests that a diverse set of proteases contributes to the complex processing of the prodynorphin precursor. nih.gov
Formation of Dynorphin (2-17) through Proteolytic Processing of Dynorphin A(1-17)
Dynorphin (2-17), also known as [des-Tyr1]dynorphin A-(2-17), is a major metabolite of Dynorphin A(1-17). nih.govannualreviews.org It is formed by the enzymatic removal of the N-terminal tyrosine residue from the parent peptide, Dynorphin A(1-17). nih.govingentaconnect.com This proteolytic processing is believed to be carried out by aminopeptidases. ingentaconnect.com The removal of this single amino acid has profound functional consequences, as the N-terminal tyrosine is essential for binding to and activating opioid receptors. wikipedia.org Consequently, Dynorphin (2-17) lacks significant affinity for kappa opioid receptors and is considered a non-opioid peptide. nih.govnih.gov Despite its inability to activate opioid receptors, this fragment is not inert and has been shown to produce biological effects through non-opioid mechanisms, such as interacting with bradykinin (B550075) receptors. wikipedia.orgnih.gov
Post-Translational Modifications of Dynorphin Fragments in Research Models
Beyond the primary proteolytic cleavages that generate dynorphin peptides, these fragments can undergo further changes known as post-translational modifications (PTMs). wikipedia.org These modifications can occur on the amino acid side chains or at the N- or C-termini of the peptides and can significantly alter their biological properties. wikipedia.orgnih.gov
In research models, various modifications of dynorphin fragments have been studied. For example, specific N- or C-terminal modifications of dynorphin peptides have been shown to selectively block excitatory opioid receptor functions in sensory neurons. nih.gov In studies of Dynorphin A(1-17) biotransformation in the striatum of freely moving rats, novel PTMs were discovered on C-terminal fragments. rockefeller.edu These included a covalent modification of an unknown nature on a tryptophan residue and other modifications on the N-terminus of these C-terminal fragments. rockefeller.edu The functional roles of these specific modifications are still under investigation, but they highlight the potential for a greater diversity of dynorphin-related molecules than previously understood. rockefeller.edu
Molecular Mechanisms of Action of Dynorphin 2 17
Non-Opioid Receptor Interactions of Dynorphin (B1627789) (2-17)
Dynorphin (2-17), a proteolytic fragment of the endogenous opioid peptide dynorphin A, demonstrates significant biological activities that are independent of opioid receptors. These actions are primarily mediated through interactions with other receptor systems, notably the N-methyl-D-aspartate (NMDA) and bradykinin (B550075) B2 receptors.
Dynorphin (2-17) directly engages with the NMDA receptor complex, a critical component of excitatory neurotransmission in the central nervous system. This interaction is implicated in various physiological and pathological processes.
Research has established that Dynorphin (2-17) and its analogs bind with high affinity to the NMDA receptor. Radioligand binding analyses using a non-opioid analog of Dynorphin (2-17) on rat cortical brain membranes revealed a saturable and specific binding with a dissociation constant (Kd) in the nanomolar range. nih.gov This high-affinity binding site is associated with the NMDA receptor complex. nih.gov Studies involving transient expression of rat NR1a/NR2A receptor complexes in human embryonic kidney 293 cells have confirmed the co-expression of a high-affinity binding site for a Dynorphin A(2-17) analog alongside NMDA receptor ligand binding sites. nih.gov
| Receptor Subunit | Binding Affinity (Kd) | Maximal Binding (Bmax) |
|---|---|---|
| NR1a/NR2A | 9.4 ± 1.6 nM | 2.4 ± 0.6 pmol/mg protein |
This interactive table presents the high-affinity binding characteristics of a (des-Tyrosyl)dynorphin A(2-17) analog to the NMDA receptor complex. nih.gov
The interaction of dynorphin peptides with the NMDA receptor modulates the receptor's function. The binding of Dynorphin A is influenced by various NMDA receptor ligands, suggesting that the peptide may preferentially bind to the closed or desensitized state of the receptor. nih.gov Furthermore, Dynorphin (2-17) can potentiate NMDA-evoked cationic currents. nih.gov This modulation of the ion channel can lead to increased intracellular calcium and sodium influx. karger.com Studies have also shown that Dynorphin A selectively displaces ligands from the glycine (B1666218) binding site of the NMDA receptor, indicating a specific mechanism of functional regulation. researchgate.netvu.nl The ability of the noncompetitive NMDA antagonist MK-801 to block certain non-opioid effects of dynorphin further solidifies the functional interaction between dynorphin peptides and the NMDA receptor. nih.govkarger.com
Beyond the NMDA receptor, Dynorphin (2-17) and related fragments have been shown to function as agonists at bradykinin B2 receptors, which are involved in pain and inflammation. u-tokyo.ac.jpuj.edu.pl This interaction represents a significant non-opioid mechanism contributing to the pronociceptive (pain-promoting) effects of dynorphin. u-tokyo.ac.jpnih.gov
Dynorphin A acts as an agonist at bradykinin receptors, inducing calcium influx in sensory neurons via voltage-sensitive calcium channels. u-tokyo.ac.jp This action is distinct from the primary signaling pathway activated by bradykinin itself, which typically involves the coupling of the B2 receptor to phospholipase C (PLC) and the subsequent generation of inositol trisphosphate to release calcium from intracellular stores. u-tokyo.ac.jpnih.gov In contrast, the signaling initiated by dynorphin at the B2 receptor appears to be independent of the PLC pathway and is dependent on Protein Kinase A (PKA). u-tokyo.ac.jp This differential signaling suggests that dynorphin and bradykinin may induce different functional conformations of the B2 receptor upon binding. nih.gov
| Ligand | Receptor | Primary Downstream Signaling Pathway |
|---|---|---|
| Dynorphin (2-17) | Bradykinin B2 | Activation of voltage-sensitive calcium channels (PKA-dependent) |
| Bradykinin | Bradykinin B2 | Activation of Phospholipase C (PLC), leading to IP3-mediated Ca2+ release |
This table compares the distinct downstream signaling pathways activated by Dynorphin (2-17) versus bradykinin at the B2 receptor. u-tokyo.ac.jpnih.gov
Bradykinin Receptor (B2) Activation by Dynorphin (2-17)
Role of Bradykinin Receptor Upregulation in Pathophysiological Contexts
In various pathological pain states, such as chronic inflammation and peripheral nerve injury, the upregulation of spinal dynorphin is a notable phenomenon. nih.gov This increase in dynorphin concentration is crucial for maintaining conditions like inflammatory hyperalgesia. nih.gov Research indicates a significant interaction between the dynorphin and bradykinin systems. Specifically, elevated levels of dynorphin A can directly activate bradykinin receptors, proposing a non-opioid mechanism for its pronociceptive (pain-promoting) effects. nih.gov
This interaction is considered pathophysiologically relevant for several reasons. The anatomical localization of prodynorphin and bradykinin receptors overlaps in the superficial laminae of the spinal cord's dorsal horn, making an interaction between them feasible. nih.gov Evidence suggests that dynorphin may act as a "pathogenic" endogenous ligand for bradykinin receptors, particularly when dynorphin is present in the high concentrations seen after injury. nih.gov The effectiveness of bradykinin receptor antagonists in reversing nerve injury-induced hypersensitivity often correlates with the time course of spinal dynorphin upregulation. nih.govnih.gov This suggests that the antihyperalgesic action of these antagonists is dependent on the presence of elevated dynorphin levels, which in turn activate the bradykinin receptors to promote pain. nih.gov A truncated, non-opioid fragment, dynorphin A (2-17), is implicated in this process, especially as bradykinin receptor expression is also upregulated following nerve injury. researchgate.net
Other Putative Non-Opioid Molecular Targets
Beyond its well-known opioid receptor activity, dynorphin and its fragments, including dynorphin (2-17), engage with several other molecular targets. These non-opioid interactions are implicated in the peptide's neurotoxic effects. researchgate.net They include direct interactions with glutamate (B1630785) receptors, acid-sensing ion channels, and other proteins. researchgate.netnih.gov
Interactions with AMPA/Kainate Receptors
Dynorphin peptides can modulate ionotropic glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.gov This interaction is a key component of dynorphin-induced neurotoxicity, particularly in specific neuronal populations. nih.gov For instance, the toxicity of dynorphin A (2-17) towards cultured oligodendroglia, which primarily express AMPA/kainate receptors rather than NMDA receptors, can be almost entirely blocked by the AMPA/kainate antagonist CNQX. nih.gov
In striatal neurons, dynorphin-induced toxicity is largely mediated by AMPA/kainate receptors. nih.gov Studies have shown that dynorphin A (1-17) causes significant neuronal loss in striatal cultures, an effect that is attenuated by CNQX but not by opioid or NMDA receptor antagonists. nactem.ac.uk This suggests a direct or indirect activation of AMPA/kainate receptors contributes to the observed cell death. nih.govnactem.ac.uk Dynorphin can initially depress AMPA/kainate currents in spinal cord dorsal horn neurons but subsequently slows the rate of desensitization. nih.gov
Investigations into Direct Protein-Protein Interactions
Research has identified direct protein-protein interactions as a mechanism for the non-opioid effects of dynorphin peptides, seemingly independent of traditional cell surface receptors. researchgate.netimrpress.com
One significant finding is the identification of a novel soluble non-opioid dynorphin A-binding factor (DABF). nih.gov This protein, with a molecular mass of approximately 70 kDa, was identified in neuronal cell lines and rat spinal cord and brain. nih.gov It demonstrates specific binding to dynorphin A (1-17) and dynorphin A (2-17). nih.gov Further investigation revealed that DABF functions as an oligopeptidase that forms stable complexes with dynorphin A. nih.gov
| Ligand | Binding Affinity (IC50) for DABF |
| Dynorphin A (1-17) | 5-10 nM |
| Dynorphin A (2-17) | 5-10 nM |
| Big Dynorphin | 5-10 nM |
Additionally, direct binding to receptor complexes has been demonstrated. Radioligand binding analysis using (des-tyrosyl) dynorphin A(2-17) provided direct evidence for a high-affinity binding site for this non-opioid dynorphin fragment on the N-methyl-D-aspartate receptor (NMDAR) complex. nih.gov This binding exhibits a high affinity with a dissociation constant (Kd) value of 9.4 ± 1.6 nM. nih.gov This interaction may explain the non-opioid, NMDA-mediated neurotoxic effects of dynorphin. nih.gov
Modulation of Acid-Sensing Ion Channels (ASICs) by Dynorphins
Acid-sensing ion channels (ASICs), particularly the ASIC1a subunit, have been identified as a novel class of non-opioid receptors for dynorphins. nih.gov Dynorphin peptides, including the non-opioid fragment dynorphin A (2-17), can directly interact with and potentiate the activity of ASIC1a. nih.govjneurosci.org This modulation occurs through a limitation of the channel's steady-state desensitization. nih.govjneurosci.org
This effect is not mediated by opioid or bradykinin receptors and does not appear to involve G-protein signaling. jneurosci.org The direct interaction is supported by evidence showing that dynorphin A (2-17), which lacks the N-terminal tyrosine required for opioid activity, effectively modulates ASIC1a. jneurosci.org This potentiation of ASIC activity by dynorphins can enhance neuronal injury during conditions of prolonged acidosis, such as ischemic stroke. nih.gov Big Dynorphin is recognized as the most potent endogenous modulator of ASICs known to date. biorxiv.org
Intracellular Signaling Cascades Activated by Dynorphin (2-17)
The binding of dynorphin peptides to their various receptors, including non-opioid targets, initiates downstream intracellular signaling cascades that mediate their physiological and pathological effects.
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38-MAPK, JNK)
The mitogen-activated protein kinase (MAPK) pathways are key signaling cascades involved in cellular stress responses, apoptosis, and inflammation. Dynorphin peptides have been shown to activate components of these pathways, such as p38-MAPK and c-Jun N-terminal kinase (JNK). nih.gov
In studies using cultured mouse striatal neurons, toxic concentrations of dynorphin A were found to activate both p38-kinase and JNK. nih.gov The activation of these kinases coincided with the activation of caspase-3 and the release of cytochrome c from mitochondria, key events in the apoptotic cascade. nih.gov Interestingly, the use of selective inhibitors revealed that the phosphorylation of p38-kinase, but not JNK, was necessary for dynorphin to activate caspase-3 in this model. nih.gov In other contexts, such as stress-induced dysphoria, the endogenous dynorphin/κ-opioid receptor system has been shown to activate p38 MAPK signaling. nih.govresearchgate.net The activation of MAPK pathways by dynorphin peptides like dynorphin A (2-17) is implicated in their neurotoxic effects following conditions like spinal cord injury. ovid.com
| Kinase Pathway | Role in Dynorphin-Mediated Effects (Striatal Neurons) | Reference |
| p38-MAPK | Activated by toxic concentrations of dynorphin A. Its phosphorylation is necessary for the activation of caspase-3. | nih.gov |
| JNK | Activated by toxic concentrations of dynorphin A, but its inhibition did not block caspase-3 activation. | nih.gov |
Involvement of PI-3-Kinase/PTEN/Akt Pathway in Cellular Responses
The direct, non-opioid-mediated involvement of Dynorphin (2-17) in the Phosphoinositide 3-kinase (PI3K)/Phosphatase and tensin homolog (PTEN)/Protein Kinase B (Akt) signaling pathway is an area of ongoing investigation with limited direct evidence currently available for this specific peptide fragment. However, studies on the broader actions of dynorphins provide some context for potential, yet unconfirmed, interactions.
In cultured mouse striatal neurons, research into the mechanisms of Dynorphin A-induced apoptosis has pointed towards the potential involvement of the PI3K/PTEN/Akt cascade. Preliminary findings from these studies have suggested that PI-3-kinase may play a role in these cellular responses. It is important to note that these investigations have primarily focused on the parent peptide, Dynorphin A, which has both opioid and non-opioid activities, and the specific contribution of the non-opioid fragment Dynorphin (2-17) to the regulation of this pathway has not been fully elucidated.
The PI3K/Akt/PTEN pathway is a critical signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and apoptosis. The activation of PI3K leads to the phosphorylation of Akt, which in turn phosphorylates a variety of downstream targets to mediate its effects. PTEN acts as a negative regulator of this pathway by dephosphorylating phosphoinositides, thereby inhibiting Akt activation. Dysregulation of this pathway is implicated in numerous pathological conditions.
While a definitive link between the non-opioid actions of Dynorphin (2-17) and the PI3K/PTEN/Akt pathway has yet to be firmly established, the known excitotoxic and pro-apoptotic effects of dynorphins in certain contexts suggest that this pathway could be a downstream mediator of these actions. Further research is required to specifically delineate the role, if any, of Dynorphin (2-17) in modulating the PI3K/PTEN/Akt signaling cascade independently of opioid receptor activation.
Calcium-Dependent Signaling Pathways and Neuronal Excitability
Dynorphin (2-17), through its non-opioid mediated actions, significantly influences calcium-dependent signaling pathways, thereby modulating neuronal excitability. This is primarily achieved through two distinct mechanisms: a direct effect on intracellular calcium levels and an interaction with bradykinin receptors.
Direct Induction of Intracellular Calcium Increase
Research has demonstrated that Dynorphin (2-17) can induce a time- and dose-dependent increase in intracellular calcium concentration ([Ca²⁺]i) in cultured cortical neurons. nih.gov This effect is notably independent of both opioid and NMDA receptor activation, highlighting a novel mechanism of action for this peptide fragment. nih.gov The elevation of intracellular calcium is a critical event in neuronal signaling, influencing a wide range of processes including neurotransmitter release, gene expression, and synaptic plasticity. By directly increasing intracellular calcium, Dynorphin (2-17) can enhance neuronal excitability.
Table 1: Dose-Dependent Effect of Dynorphin A (2-13) on Intracellular Calcium Concentration in F-11 Cells
| Concentration of Dynorphin A (2-13) | Percentage of Responding Cells |
| 500 nM | Minimum effective concentration |
| 5 µM | 67% (663 of 994) |
Data sourced from Lai et al., 2006. u-tokyo.ac.jp
Activation of Bradykinin Receptors and Calcium Influx
Another significant mechanism by which Dynorphin (2-17) modulates calcium signaling is through its interaction with bradykinin receptors. nih.govu-tokyo.ac.jp Studies have shown that Dynorphin A and its non-opioid fragments can activate bradykinin B1 and B2 receptors. u-tokyo.ac.jpnih.gov This activation triggers a signaling cascade that leads to the influx of extracellular calcium through voltage-sensitive calcium channels, specifically P/Q-type and L-type channels. u-tokyo.ac.jpnih.gov This influx of calcium further contributes to the increase in intracellular calcium levels, thereby promoting neuronal excitability. The activation of bradykinin receptors by Dynorphin (2-17) represents a distinct signaling pathway from that activated by bradykinin itself, suggesting a unique mode of receptor interaction and functional outcome. nih.gov
Table 2: Effect of Dynorphin A Peptides on Intracellular Calcium Influx in F-11 Cells
| Peptide | Concentration | Percentage of Responding Cells |
| Dynorphin A (1-17) | 5 µM | 8.3% (n=36) |
| Dynorphin A (1-17) + 1 µM naloxone (B1662785) | 5 µM | 9.4% (n=149) |
| Dynorphin A (2-13) | 5 µM | 67% (663 of 994) |
| Dynorphin A (2-13) (in Ca²⁺-free medium) | 5 µM | 0% (0 of 198) |
| Dynorphin A (2-13) + 50 µM CdCl₂ and 100 µM NiCl₂ | 5 µM | 12% (21 of 170) |
Data sourced from Lai et al., 2006. u-tokyo.ac.jp
Neurobiological and Physiological Roles of Dynorphin 2 17 in Research Models
Role in Nociception and Pain States
Dynorphin (B1627789) (2-17), a major biologically active metabolite of dynorphin A, has been extensively studied for its complex and often paradoxical roles in pain modulation. Unlike its parent peptide, dynorphin A (1-17), which can exert opioid receptor-mediated antinociceptive effects, dynorphin (2-17) lacks affinity for opioid receptors and primarily engages in non-opioid signaling pathways that contribute to the facilitation and maintenance of pain.
Pro-Nociceptive Effects and Allodynia Induction in Animal Models
A substantial body of preclinical evidence demonstrates that dynorphin (2-17) possesses potent pro-nociceptive properties, capable of inducing heightened pain states such as allodynia (pain resulting from a stimulus that does not normally provoke pain). Intrathecal administration of dynorphin (2-17) in rodents has been shown to elicit robust and long-lasting allodynia. nih.govnih.gov This effect is not mediated by opioid receptors, as it is not reversible by opioid antagonists like naloxone (B1662785). jneurosci.org Instead, the pro-nociceptive actions of dynorphin (2-17) are linked to the activation of excitatory systems within the central nervous system.
Research has highlighted the involvement of bradykinin (B550075) receptors and N-methyl-D-aspartate (NMDA) receptors in mediating the allodynia induced by dynorphin (2-17). mdpi.com For instance, the cleavage of dynorphin A (1-17) into its (2-17) fragment can lead to the activation of excitatory bradykinin receptors, thereby promoting pro-nociceptive effects. mdpi.com A single intrathecal injection of dynorphin A (1-17), which is processed to dynorphin (2-17), can cause mice to develop mechanical hypersensitivity that persists for at least seven days. nih.gov
Table 1: Pro-Nociceptive Effects of Dynorphin (2-17) in Animal Models
| Animal Model | Administration Route | Observed Effect | Mediating Receptors | Reference |
|---|---|---|---|---|
| Rodents | Intrathecal | Induction of robust and long-lasting allodynia | Bradykinin receptors, NMDA receptors | nih.govmdpi.com |
| Mice | Intrathecal | Development of persistent mechanical hypersensitivity | Not specified | nih.gov |
Mechanisms of Spinal Sensitization Mediated by Dynorphin (2-17)
Spinal sensitization, a key mechanism underlying chronic pain, involves an increase in the excitability of neurons in the spinal cord. Dynorphin (2-17) is a significant contributor to this process. Its pro-nociceptive effects are associated with the promotion of a "spinal sensitization" state. nih.govjneurosci.org This is achieved through non-opioid actions that enhance the release of excitatory neurotransmitters and other pro-inflammatory molecules within the spinal dorsal horn. nih.gov
The administration of dynorphin (2-17) can lead to a cascade of events that sensitize spinal neurons. This includes the release of excitatory amino acids and prostaglandins (B1171923). nih.gov The resulting hyperexcitability of spinal neurons amplifies pain signals, contributing to the development and maintenance of chronic pain states. The fact that a single dose of dynorphin can produce long-lasting allodynia suggests its role as an initiator of a long-term potentiation-like central sensitization. nih.govcore.ac.uk
Modulation of Excitatory Amino Acid Release in Pain Pathways
A primary mechanism through which dynorphin (2-17) exerts its pro-nociceptive and sensitizing effects is by modulating the release of excitatory amino acids (EAAs) in spinal pain pathways. nih.gov Intrathecal administration of dynorphin (2-17) has been shown to elicit an acute release of glutamate (B1630785) and aspartate, two of the main excitatory neurotransmitters in the central nervous system. jneurosci.orgnih.gov This release is not dependent on opioid receptor activation. nih.gov
The dynorphin-induced release of EAAs is a critical step in the cascade leading to spinal sensitization and hyperalgesia. jneurosci.orgnih.gov This increased EAA release can subsequently activate NMDA receptors on post-synaptic neurons, further contributing to neuronal hyperexcitability and pain amplification. jneurosci.org This action links elevated spinal dynorphin levels in pathological conditions to the production of hyperalgesia through the release of excitatory amino acids. nih.gov
Involvement in Central Nervous System Pathophysiology
Beyond its role in pain, dynorphin (2-17) is also implicated in broader pathophysiological processes within the central nervous system, particularly those involving neuronal excitotoxicity.
Excitotoxic Effects in Neuronal Cultures and In Vivo Models
At supraphysiological concentrations, which can occur following neural injury, dynorphin peptides, including the non-opioid fragment dynorphin (2-17), exhibit significant excitotoxic effects. researchgate.netnih.gov This neurotoxicity is characterized by neuronal damage and death, and it is mediated through non-opioid pathways. researchgate.netnih.gov In neuronal cultures, dynorphin A (2-17) has been shown to induce a time- and dose-dependent increase in intracellular calcium, a key event in excitotoxic cell death. nih.gov
The excitotoxic actions of dynorphin (2-17) are primarily mediated through the activation of glutamate receptors, particularly the NMDA receptor. nih.gov In vivo studies have shown that intrathecal infusion of dynorphin (2-17) can lead to neuronal loss and paralysis, effects that can be attenuated by NMDA receptor antagonists. nih.gov This highlights the potent and deleterious effects of elevated dynorphin levels in the central nervous system, contributing to secondary injury processes in conditions such as spinal cord injury and traumatic brain injury. researchgate.net Furthermore, dynorphin (2-17) has been shown to increase extracellular levels of glutamate and aspartate in the brain, which can further exacerbate excitotoxicity. jneurosci.org
Table 2: Excitotoxic Effects of Dynorphin (2-17)
| Model | Observed Effect | Mediating Mechanism | Reference |
|---|---|---|---|
| Neuronal Cultures | Time- and dose-dependent increase in intracellular calcium | Non-opioid, non-NMDA mechanism leading to calcium influx | nih.gov |
| In Vivo (Intrathecal Infusion) | Neuronal loss and paralysis | NMDA receptor-dependent mechanisms | nih.gov |
| In Vivo (Brain Microdialysis) | Increased extracellular levels of glutamate and aspartate | Non-opioid mechanism | jneurosci.org |
Contributions to Secondary Injury after Traumatic Brain Injury and Spinal Cord Injury in Animal Models
The endogenous opioid peptide dynorphin has been implicated in the pathophysiology of secondary tissue damage following central nervous system (CNS) trauma. nih.gov The detrimental effects of dynorphin appear to be mediated through both opioid and non-opioid mechanisms. nih.gov Studies have shown that endogenous dynorphins contribute to secondary CNS injury in experimental models of spinal cord injury (SCI) and traumatic brain injury (TBI). nih.gov A large body of research implicates dynorphins in the neuropathology that occurs after TBI and SCI. nih.gov
Intrathecal injections of dynorphin can lead to a range of pathologies, including hindlimb paralysis, vascular dysfunction, and neurodegeneration. nih.gov These harmful effects are significantly reduced by NMDA receptor antagonists, suggesting that many of these maladaptive effects are mediated by NMDA receptors. nih.gov The non-opioid peptide Dynorphin A (2-17), which lacks the N-terminal tyrosine essential for opioid receptor activity, also produces hyperalgesia, paralysis, and neuronal loss when infused intrathecally, confirming the involvement of NMDA-receptor dependent mechanisms in the pathophysiological effects of dynorphin peptides. nih.gov
In a rat model of experimental fluid-percussion brain injury, the microinjection of Dynorphin A-(1-17) into the lateral ventricle before the injury significantly worsened motor deficits. nih.gov However, Dynorphin A-(2-17), which is inactive at opioid receptors, did not produce the same effect. nih.gov This suggests that the opioid-related pathophysiological actions of dynorphin may be mediated by specific opioid receptors, while non-opioid mechanisms also play a significant role in secondary injury. nih.gov
| Model | Compound | Key Finding |
| Experimental Fluid-Percussion Brain Injury (Rat) | Dynorphin A-(1-17) | Worsened motor deficits when administered before injury. nih.gov |
| Experimental Fluid-Percussion Brain Injury (Rat) | Dynorphin A-(2-17) | Did not worsen motor deficits. nih.gov |
| Intrathecal Injection (Animal Models) | Dynorphin A (2-17) | Induces hyperalgesia, paralysis, and neuronal loss. nih.gov |
Role in Neuronal Apoptosis and Oligodendroglial Toxicity in Experimental Systems
Under conditions where dynorphin levels are significantly elevated, these peptides can be excitotoxic, primarily through their actions at glutamate receptors. nih.gov This excitotoxicity can lead to proapoptotic actions in neurons and glia. nih.govsemanticscholar.org The net effect, whether protective or proapoptotic, may depend on the distribution of receptors in a specific region and the amount of dynorphin released. nih.govsemanticscholar.org
Certain dynorphin peptides, including Dynorphin A (2-17), can be toxic to oligodendroglia in culture. nih.gov This toxicity preferentially targets mature cells. nih.gov The mechanism is likely mediated through a non-NMDA receptor pathway, as oligodendroglia typically express AMPA/kainate receptors but not NMDA receptors. nih.gov In support of this, the toxicity of Dynorphin A (2-17) on cultured oligodendroglia is almost entirely blocked by pretreatment with CNQX, an AMPA/kainate receptor antagonist. nih.gov
High levels of dynorphins, or specific prodynorphin-derived products, can induce cell death through multiple independent pathways involving glutamate receptors. researchgate.net At least one of these pathways involves the activation of the caspase-3 apoptotic cascade. researchgate.net For example, Dynorphin A (1-17) is toxic to medium spiny neurons in striatal cultures through an apoptotic mechanism that involves cytochrome c release from mitochondria and caspase-3 activation. nih.gov
| Cell Type | Compound | Effect | Blocking Agent |
| Cultured Oligodendroglia | Dynorphin A (2-17) | Toxicity, especially in mature cells. nih.gov | CNQX (AMPA/kainate antagonist). nih.gov |
| Striatal Neurons | Dynorphin A (1-17) | Apoptosis via cytochrome c release and caspase-3 activation. nih.gov | --- |
Neuroplastic Changes in Spinal Cord Following Dynorphin (2-17) Activity
Injury and disease can lead to pathophysiological changes in the biogenesis, processing, or cellular response to dynorphins, which contribute to maladaptive neuroplasticity, such as hyperalgesia and allodynia. nih.gov Following nerve injury, dynorphin immunoreactivity and the percentage of spinal neurons receiving dynorphin-immunoreactive contacts increase dramatically. nih.gov Preprodynorphin gene expression is also elevated in animal models of chronic inflammatory pain and nerve injury. nih.gov
The neurotoxicity produced by intrathecal infusion of dynorphin peptides, as well as the tactile allodynia and hyperalgesia observed in animal models of neuropathic and chronic inflammatory pain, can be reversed by antagonists of the NMDA receptor complex. nih.gov This indicates that many of the deleterious effects are mediated by non-opioid, NMDA receptor-dependent mechanisms. nih.gov The non-opioid peptide Dynorphin A (2-17) also results in hyperalgesia, confirming the involvement of NMDA receptor-dependent mechanisms in these pathophysiological effects. nih.gov
Sustained exposure to morphine has been shown to upregulate spinal dynorphin content, which in turn promotes excitatory neurotransmitter release from primary afferent fibers. jneurosci.org This dynorphin-dependent enhancement of excitatory transmission is thought to contribute to opioid-induced abnormal pain and antinociceptive tolerance. jneurosci.org Blockade of dynorphin actions has been shown to block this opioid-induced abnormal pain and tolerance. jneurosci.org
Modulation of Affective and Behavioral States in Preclinical Studies
Attenuation of Opiate Withdrawal Somatic Signs in Animal Models
In a study using a rat model, Dynorphin A (2-17) was examined for its influence on the conditioned and unconditioned effects of opiate withdrawal. nih.gov The opioid receptor antagonist naloxone was used to precipitate withdrawal in morphine-dependent rats, leading to somatic signs such as wet-dog shakes, body weight loss, ptosis, and diarrhea. nih.gov Pretreatment with Dynorphin A (2-17) resulted in a dose-related attenuation of these somatic withdrawal signs. nih.gov
However, while the physical manifestations of withdrawal were reduced, the conditioned aversive effects were not. nih.gov The rats still exhibited a significant aversion to an environment previously associated with naloxone administration, and the magnitude of this aversion did not differ from control animals that did not receive Dynorphin A (2-17). nih.gov These findings suggest that Dynorphin A (2-17) differentially modulates the somatic and the conditioned aversive effects of opiate withdrawal. nih.gov
| Animal Model | Treatment | Effect on Somatic Withdrawal Signs | Effect on Conditioned Place Aversion |
| Morphine-dependent rats | Dynorphin A (2-17) pretreatment | Dose-related attenuation. nih.gov | No significant difference from controls. nih.gov |
Potential Contributions to Drug-Seeking Behavior and Vulnerability in Addiction Models
The dynorphin/KOR system plays a significant role in the neurobiology of addiction. nih.gov Dysregulation of this system may contribute to the anhedonia and depressive symptoms associated with drug dependence, as well as to drug-craving and drug-seeking behavior. nih.gov Cocaine and other drugs of abuse increase the expression of the prodynorphin gene in brain regions involved in habit learning and compulsive drug-seeking. nih.gov
The use of cocaine increases the expression of dynorphin in the nucleus accumbens and dorsal striatum. wikipedia.org Dynorphin, in turn, decreases dopamine (B1211576) release by binding to KORs on dopamine nerve terminals, which could contribute to the reinforcing properties of the drug. wikipedia.org Dynorphin has also been shown to be required for stress-induced, but not prime-induced, reinstatement of cocaine seeking. wikipedia.org
In models of heroin self-administration, the expression of prodynorphin is increased during anticipation of the drug and following self-administration. jneurosci.org Dynorphin activity in the nucleus accumbens appears to mediate the increasing motivation for heroin taking and compulsive-like responding. escholarship.org
| Drug of Abuse | Effect on Dynorphin/KOR System | Behavioral Consequence |
| Cocaine | Increased prodynorphin gene expression in the striatum. nih.gov | Contributes to anhedonia, depression, and drug-seeking. nih.gov |
| Cocaine | Increased dynorphin expression in the nucleus accumbens and dorsal striatum. wikipedia.org | Required for stress-induced reinstatement of cocaine seeking. wikipedia.org |
| Heroin | Increased prodynorphin expression during anticipation and self-administration. jneurosci.org | Mediates increased motivation and compulsive-like responding. escholarship.org |
Broader Physiological Modulations (Research Perspectives)
The truncated form of dynorphin A, Dynorphin (2-17), which lacks the N-terminal tyrosine residue and therefore does not bind to opioid receptors, has been a subject of research to understand its non-opioid mediated physiological effects. Studies in various research models have revealed its involvement in a range of physiological processes, from thermoregulation to cardiovascular function, often acting through distinct mechanisms from its parent peptide, Dynorphin A (1-17).
Research into the thermoregulatory effects of dynorphin peptides has shown that Dynorphin (2-17) can influence body temperature in animal models, although its effects are less pronounced than those of the full-length peptide. In studies conducted on unrestrained male rats, intracerebroventricular administration of Dynorphin (2-17) was found to be approximately four times less potent in inducing hypothermia compared to Dynorphin A (1-17). nih.gov This suggests that while the N-terminal tyrosine is crucial for the full hypothermic effect mediated by opioid receptors, the remaining peptide fragment still retains some thermoregulatory activity through non-opioid pathways. nih.gov The precise mechanisms underlying this non-opioid-mediated hypothermia are still under investigation.
Table 1: Comparative Hypothermic Potency of Dynorphin Peptides in Rats
| Compound | Relative Potency in Inducing Hypothermia |
|---|---|
| Dynorphin A (1-17) | 1 |
| Dynorphin (2-17) | 0.25 |
Dynorphin (2-17) has been shown to influence feeding behavior in preclinical models. Research in adult mice has demonstrated that the injection of Dynorphin (2-17) into the paraventricular nucleus (PVN) of the hypothalamus leads to an increase in food intake. nih.gov This effect highlights a non-opioid mechanism within the complex neural circuits that regulate appetite.
The broader dynorphin system is also implicated in the regulation of circadian rhythms. Studies have shown that dynorphin levels in the hypothalamus and pituitary fluctuate in a diurnal pattern and are affected by food and water deprivation, suggesting a role in maintaining homeostasis in response to environmental cues. annualreviews.org While direct studies on the specific role of Dynorphin (2-17) in circadian rhythms are less common, its influence on appetite suggests a potential contribution to the intricate interplay between feeding schedules and the body's internal clock.
Table 2: Effects of Dynorphin (2-17) on Feeding Behavior in Mice
| Intervention | Brain Region Targeted | Observed Effect on Food Intake |
|---|---|---|
| Injection of Dynorphin (2-17) | Paraventricular Nucleus (PVN) | Increase |
In the realm of endocrinology, Dynorphin (2-17) has been demonstrated to modulate hormone secretion in isolated tissue systems, acting through non-opioid mechanisms. Research using mouse anterior pituitary tumor AtT-20 cells has shown that Dynorphin (2-17) can stimulate the release of adrenocorticotropic hormone (ACTH). wikipedia.org This effect was not blocked by the opioid antagonist naloxone, confirming its non-opioid nature. wikipedia.org
The broader family of dynorphins has also been shown to influence other endocrine pathways. For instance, Dynorphin A (1-17) has been reported to affect aldosterone (B195564) secretion from adrenocortical cells. While the direct actions of Dynorphin (2-17) on the adrenal cortex require further elucidation, these findings point to a complex role for dynorphin peptides in regulating the hypothalamic-pituitary-adrenal (HPA) axis and other endocrine functions.
Table 3: Endocrine Effects of Dynorphin (2-17) in an In Vitro Model
| Cell Line | Hormone Measured | Observed Effect of Dynorphin (2-17) |
|---|---|---|
| Mouse Pituitary AtT-20 Cells | Adrenocorticotropic Hormone (ACTH) | Stimulation of Release |
Dynorphin (2-17) is implicated in the modulation of inflammatory responses, primarily through non-opioid pathways that involve the release of inflammatory mediators. Studies in unanesthetized rats have shown that intrathecal administration of Dynorphin (2-17) evokes the release of prostaglandin (B15479496) E2 (PGE2) in the spinal cord. nih.govarxiv.org PGE2 is a key mediator of inflammation and pain. This effect is thought to be mediated, at least in part, through the activation of N-methyl-D-aspartate (NMDA) receptors and the subsequent engagement of cyclooxygenase (COX) enzymes. nih.govarxiv.org
Furthermore, research suggests that dynorphin peptides, including fragments like Dynorphin (2-17), can modulate the activity of key inflammatory signaling pathways. Some studies have indicated that these peptides can attenuate the nuclear translocation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process. sci-hub.se This suggests a complex, and sometimes opposing, role for Dynorphin (2-17) in inflammation, where it can both promote the release of pro-inflammatory mediators and potentially inhibit central inflammatory signaling cascades.
Table 4: Inflammatory Mediator Release Induced by Dynorphin (2-17) in Rats
| Administration Route | Location | Mediator Released |
|---|---|---|
| Intrathecal | Spinal Cord | Prostaglandin E2 (PGE2) |
The cardiovascular effects of Dynorphin (2-17) have been investigated in animal models, revealing its capacity to modulate cardiovascular function through non-opioid mechanisms. In conscious rats subjected to hemorrhage, microinjection of Dynorphin (2-17) into the nucleus of the solitary tract (NTS), a key brain region for cardiovascular regulation, was found to attenuate the recovery of cardiac output, stroke volume, and left ventricular stroke work. Additionally, it led to an increase in heart rate following hemorrhage.
Other studies have observed that intracerebral injection of Dynorphin (2-17) can cause a transient suppression of mean arterial blood pressure in rats. These findings suggest that Dynorphin (2-17) can exert significant influence over cardiovascular homeostasis, particularly under conditions of physiological stress like hemorrhage. The non-opioid nature of these effects points to the involvement of alternative receptor systems and signaling pathways in the central regulation of the cardiovascular system.
Table 5: Cardiovascular Effects of Dynorphin (2-17) in Rat Models
| Experimental Model | Brain Region Targeted | Cardiovascular Parameters Affected | Observed Effects |
|---|---|---|---|
| Hemorrhage | Nucleus of the Solitary Tract (NTS) | Cardiac Output, Stroke Volume, Left Ventricular Stroke Work, Heart Rate | Attenuated recovery, Increased HR |
| Normal | Nucleus Ambiguus (NA) | Mean Arterial Blood Pressure | Transient suppression |
Advanced Research Methodologies for Studying Dynorphin 2 17
Biochemical and Molecular Approaches
Biochemical and molecular strategies have been fundamental in characterizing the binding profile, neurochemical impact, and metabolic pathway of Dynorphin (B1627789) (2-17).
Radioligand Binding Assays for Receptor Affinity and Selectivity
Radioligand binding assays have been instrumental in defining the receptor interaction profile of Dynorphin (2-17). Unlike its parent compound, Dynorphin A, which interacts with kappa-opioid receptors, Dynorphin (2-17) and other des-tyrosyl fragments exhibit very low affinity for classical opioid receptors. Instead, research has demonstrated a distinct and high-affinity interaction with the N-methyl-D-aspartate (NMDA) receptor complex.
A key study utilized a radiolabeled analog, ¹²⁵I-(des-tyrosyl) dynorphin A(2-17), to perform binding analysis on rat cortical brain membranes. The results showed saturable and specific binding to a single high-affinity site. This binding site was confirmed to be associated with the NMDA receptor, as its binding was modulated by various NMDA receptor ligands. These findings provide direct evidence of a high-affinity binding site for Dynorphin (2-17) on the NMDA receptor, suggesting a preferential interaction with the receptor in its closed or desensitized state.
| Ligand | Receptor | Preparation | Dissociation Constant (Kd) |
|---|---|---|---|
| ¹²⁵I-(des-tyrosyl) dynorphin A(2-17) | NMDA Receptor | Rat Cortical Membranes | 9.4 ± 1.6 nM |
Microdialysis for In Vivo Neurotransmitter Release Analysis
In vivo microdialysis is a powerful technique for measuring neurotransmitter levels in the extracellular fluid of specific brain regions in real-time. Studies employing this methodology have revealed that Dynorphin (2-17) can significantly modulate neurotransmitter systems, particularly by evoking the release of excitatory amino acids (EAAs).
When administered directly into the rat hippocampus or spinal cord via a microdialysis probe, Dynorphin (2-17) produces a marked, dose-dependent increase in the extracellular concentrations of glutamate (B1630785) and aspartate. This effect is not blocked by opioid receptor antagonists, confirming a non-opioid mechanism of action consistent with its interaction with NMDA receptors. These findings suggest that Dynorphin (2-17) can contribute to excitatory neurotransmission and potential excitotoxicity through the release of EAAs. nih.gov
| Compound (Dose) | Neurotransmitter | Change from Baseline (%) | Time Post-Injection |
|---|---|---|---|
| Dynorphin A (2-17) (30 nmol) | Glutamate | 147 ± 10% | 0-10 min |
Mass Spectrometry for Peptide Identification and Biotransformation Product Analysis
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, has been essential for identifying and tracking the metabolic fate of Dynorphin A in vitro and in vivo. These studies have unequivocally identified Dynorphin (2-17) as a major biotransformation product of Dynorphin A (1-17) in biological matrices like human blood.
When Dynorphin A (1-17) is incubated in human blood, it undergoes enzymatic cleavage. Mass spectrometric analysis of the resulting peptide fragments shows that Dynorphin (2-17), formed by the removal of the N-terminal tyrosine, is a significant and relatively stable metabolite. Unlike other shorter fragments, Dynorphin (2-17) continues to accumulate over a four-hour incubation period, indicating its persistence and potential for sustained biological activity. This technique allows for the precise identification of processed peptides based on their molecular masses without the need for extensive sample purification. nih.gov
Quantitative Gene Expression Analysis (e.g., RT-qPCR, In situ Hybridization)
While direct studies using RT-qPCR or in situ hybridization to measure changes in gene expression following the administration of Dynorphin (2-17) are not extensively documented, its known biological activities suggest an influence on genetic regulation. Dynorphin (2-17) has been shown to cause microglial activation and stimulate signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which are known to regulate the expression of inflammatory genes. nih.gov
For instance, the activation of microglia and subsequent production of prostaglandins (B1171923) and cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are processes tightly controlled at the level of gene expression by transcription factors like NF-κB. nih.gov Research on the parent compound Dynorphin A (1-17) and its fragments has shown modulation of TNF-α and IL-1β release from immune cells. nih.gov This suggests that Dynorphin (2-17), through its pro-inflammatory actions, likely modulates the expression of genes involved in the neuroinflammatory response, although this remains an area for more direct investigation. nih.govnih.gov
Electrophysiological Techniques
Electrophysiological approaches provide direct insight into how neuropeptides like Dynorphin (2-17) affect neuronal excitability by modulating the function of ion channels.
Patch-Clamp and Voltage-Clamp Studies on Ion Channel Modulation
Patch-clamp and voltage-clamp recordings from individual neurons have been used to investigate the effects of Dynorphin (2-17) and related non-opioid fragments on specific ion channels. These studies have helped to functionally characterize the consequences of the peptide's interaction with neuronal receptors.
Voltage-clamp studies in rat hippocampal slices have specifically examined the effect of Des-Tyr-dynorphin, a non-opioid fragment class that includes Dynorphin (2-17), on the M-current (IM), a voltage-dependent potassium current that stabilizes neuronal firing. The results showed that, unlike the parent compound Dynorphin A, Des-Tyr-dynorphin had no effect on the M-current in CA1 hippocampal neurons, indicating selectivity in its modulatory actions. physiology.orgnih.gov
Other studies have focused on different ion channels. Research on big dynorphin, a precursor peptide that contains the Dynorphin (2-17) sequence, has shown that it can modulate acid-sensing ion channels (ASICs), specifically by reducing the steady-state desensitization of ASIC1a channels. jneurosci.org Furthermore, while not specific to the 2-17 fragment, patch-clamp analyses of the parent peptide, Dynorphin A (1-17), have demonstrated a direct, voltage-independent blocking action on NMDA receptor channels, where it reduces the probability of channel opening without changing its conductance. annualreviews.org This aligns with the binding data for Dynorphin (2-17) and suggests a potential mechanism for its non-opioid, NMDA receptor-mediated effects on neuronal function.
Assessment of Synaptic Transmission and Neuronal Excitability
Dynorphin A (2-17), a non-opioid metabolite of dynorphin A (1-17), has been a subject of intense investigation regarding its role in modulating synaptic transmission and neuronal excitability, often revealing complex and sometimes contradictory effects. nih.govarizona.edu Upon its formation through the cleavage of the N-terminal tyrosine from dynorphin A (1-17), dynorphin A (2-17) loses its affinity for traditional opioid receptors. nih.gov Instead, its effects are often mediated through interactions with other receptor systems, notably the bradykinin (B550075) and NMDA receptors. nih.govarizona.edu
In vitro studies on dorsal root ganglion (DRG) neurons have demonstrated that dynorphin A (1-17), the precursor to dynorphin A (2-17), can directly increase neuronal excitability. nih.gov This is characterized by a significant increase in the number of action potentials fired during a ramp protocol. nih.gov While this study focused on the parent compound, the rapid in vivo conversion to dynorphin A (2-17) suggests a potential role for this fragment in maintaining a state of heightened neuronal excitability, which is a critical factor in the sensory and affective components of pain. nih.govnih.gov
Further research has elucidated that a truncated version of dynorphin A (2-17) can facilitate the response of wide dynamic range (WDR) neurons to both innocuous and noxious mechanical stimuli in neuropathic animal models, but not in naive animals. nih.govarizona.edu This suggests a state-dependent modulation of neuronal excitability, where the peptide's effects are more pronounced in pathological conditions like chronic pain. nih.govarizona.edu
The interaction of dynorphin A (2-17) with the NMDA receptor complex is another critical aspect of its influence on synaptic transmission. nih.govresearchgate.net Studies have shown that dynorphin A (2-17) can directly bind to the NMDA receptor, potentially at the glycine (B1666218) binding site, thereby modulating its function through a non-opioid mechanism. nih.govresearchgate.net This interaction can lead to altered excitatory amino acid neurotransmission, contributing to the neuroexcitatory effects observed with this peptide. nih.govresearchgate.net
In the hippocampus, endogenous dynorphins have been shown to inhibit excitatory neurotransmission and block the induction of long-term potentiation (LTP). nih.gov While this research focused on the broader class of dynorphins, it highlights the potential for dynorphin-derived peptides to act as significant modulators of synaptic plasticity. nih.gov
The table below summarizes key findings on the effects of dynorphin peptides on neuronal activity.
| Experimental Model | Peptide Studied | Key Finding on Neuronal Activity | Citation(s) |
| Dissociated DRG neurons (in vitro) | Dynorphin A (1-17) | Increased the number of action potentials, indicating heightened excitability. | nih.gov |
| Neuropathic rat spinal cord (in vivo) | Truncated Dynorphin A (2-17) | Facilitated responses of WDR neurons to mechanical stimuli. | nih.govarizona.edu |
| Rat striatum | Dynorphin A (2-17) | Displaced binding at the glycine site of the NMDA receptor. | nih.gov |
| Guinea-pig hippocampus | Endogenous dynorphins | Inhibited excitatory neurotransmission and blocked LTP induction. | nih.gov |
In Vivo Model Systems and Pharmacological Interventions
Rodent models have been instrumental in elucidating the multifaceted roles of dynorphin A (2-17) in pathological states such as chronic pain, central nervous system injury, and addiction. These models allow for the investigation of the peptide's effects in a complex biological system, providing insights that are not achievable through in vitro studies alone.
In the context of pain research , animal models of chronic pain, particularly neuropathic pain, have shown a dramatic upregulation of dynorphin A (1-17) and its degradation products, including dynorphin A (2-17), along the pain axis. nih.gov This upregulation in areas like the spinal dorsal horn is highly correlated with mechanical allodynia and thermal hyperalgesia. nih.gov Intrathecal administration of dynorphin A (1-17) in mice elicits chronic pain-like behaviors, such as hypersensitivity to mechanical stimuli. nih.gov The non-opioid fragment dynorphin A (2-17) is believed to contribute to these pronociceptive effects, particularly in neuropathic states. nih.govarizona.eduwikipedia.org For instance, intrathecal injection of dynorphin A (2-17) in rats has been shown to produce postural changes, touch-evoked agitation, and even paralysis. frontiersin.orgnih.gov
Regarding injury research , particularly traumatic brain injury (TBI) and spinal cord injury (SCI), dynorphin has been implicated in the secondary injury cascade. nih.govjneurosci.org While some studies have focused on the parent compound, dynorphin A (1-17), the non-opioid actions of its metabolites are considered significant contributors to the detrimental effects. frontiersin.orgnih.gov Intrathecal injection of dynorphin A (2-17) can produce persistent adverse effects on sensory and motor functions, mimicking some of the consequences of SCI. researchgate.netfrontiersin.org In a rat model of experimental fluid-percussion brain injury, centrally administered dynorphin A (1-17) worsened motor deficits, whereas dynorphin A (2-17) did not show the same effect in that specific experimental design, highlighting the complexity of its role. nih.gov
In the field of addiction research , the dynorphin/kappa opioid receptor (KOR) system is recognized for its role in the negative affective states associated with drug withdrawal and stress-induced relapse. nih.govmdpi.com While much of the research focuses on KOR activation by dynorphin A (1-17), the broader implications for the dynorphin system are significant. nih.gov Rodent models of addiction are used to study how alterations in the dynorphin system, including the levels of its various fragments, contribute to the different stages of the addiction cycle. nih.govmdpi.com For example, studies in mice have shown that the basal level of prodynorphin gene expression in the striatum can influence the rewarding effects of drugs of abuse. nih.gov
To dissect the specific mechanisms through which dynorphin A (2-17) exerts its effects, researchers frequently employ receptor antagonists and agonists in their experimental designs. This pharmacological approach allows for the isolation of pathways involved in the peptide's actions.
Given that dynorphin A (2-17) lacks significant affinity for opioid receptors, its effects are often investigated in the context of other receptor systems, most notably the N-methyl-D-aspartate (NMDA) and bradykinin receptors. nih.govarizona.edunih.gov
NMDA Receptor Antagonists: The involvement of NMDA receptors in mediating the neuroexcitatory effects of dynorphins is well-documented. nih.govnih.gov Pre-treatment with NMDA receptor antagonists has been shown to block the long-lasting tactile allodynia induced by dynorphin A in rats. nih.gov Furthermore, NMDA antagonists can prevent the neurological damage associated with high levels of dynorphin. nih.gov In studies of spinal cord injury, the NMDA receptor antagonist MK-801 has been shown to lessen the electrophysiological impairment induced by dynorphin A. nih.gov These findings support the hypothesis that many of the pronociceptive and neurotoxic effects of dynorphin peptides, including potentially dynorphin A (2-17), are mediated through the NMDA receptor complex. nih.govnih.govjneurosci.org
Bradykinin Receptor Antagonists: A significant breakthrough in understanding the non-opioid actions of dynorphin A (2-17) came with the discovery of its interaction with bradykinin receptors. nih.govarizona.edu In neuropathic pain models, where bradykinin receptor expression is upregulated, a truncated version of dynorphin A (2-17) acts as an agonist at these receptors, facilitating neuronal responses to stimuli. nih.govarizona.edu Conversely, the application of a novel bradykinin receptor antagonist has been shown to have inhibitory effects in these neuropathic animals. nih.govarizona.edu This suggests that blocking spinal bradykinin receptors could be a therapeutic strategy for mitigating the pronociceptive actions of dynorphin A (2-17) in chronic pain states. arizona.edu
The table below provides a summary of the use of receptor antagonists in studying dynorphin-related effects.
| Antagonist/Agonist Class | Specific Compound Example | Experimental Model | Observed Effect of Antagonist | Citation(s) |
| NMDA Receptor Antagonist | MK-801 | Rat model of spinal cord injury | Lessened dynorphin-induced electrophysiological impairment. | nih.gov |
| NMDA Receptor Antagonist | Not specified | Rat model of tactile allodynia | Blocked dynorphin-evoked long-lasting tactile allodynia. | nih.gov |
| Bradykinin Receptor Antagonist | "Ligand 14" | Neuropathic rat model | Exhibited inhibitory effects on neuronal responses to stimuli. | nih.govarizona.edu |
A powerful tool for investigating the endogenous function of dynorphins, including the collective pool that gives rise to dynorphin A (2-17), is the use of dynorphin-specific antibodies and antisera. nih.govnih.govjneurosci.orgjneurosci.org This immunoneutralization approach allows researchers to sequester the peptide, thereby preventing its interaction with receptors and revealing its physiological or pathophysiological role.
In studies of neuropathic pain, the intrathecal administration of an antiserum against dynorphin A (1-17) has been shown to reverse pain-like behaviors in nerve-injured rats and mice. jneurosci.orgjneurosci.org This effect is particularly noted in the later, maintenance phase of neuropathic pain, coinciding with the upregulation of spinal dynorphin. jneurosci.orgscholaris.ca Similarly, in a model of opioid-induced pain, spinal dynorphin antiserum blocked tactile allodynia and reversed thermal hyperalgesia. jneurosci.org These findings strongly suggest that endogenously released dynorphin, which is subsequently processed into various fragments, plays a crucial pronociceptive role. jneurosci.orgjneurosci.org
The specificity of this approach is highlighted in experiments where control (preimmune) serum has no effect on pain thresholds. jneurosci.org Furthermore, dynorphin antiserum has been used to demonstrate that the peptide is involved in maintaining some, but not all, neuro-excitatory behaviors. For instance, pre-treatment with dynorphin A antiserum markedly attenuated the behavioral excitation following the administration of dynorphin A (2-17). nih.gov
In the hippocampus, dynorphin-selective antisera have been used to confirm that endogenously released dynorphins are responsible for the inhibition of synaptic transmission, providing further evidence for their role as neuromodulators. nih.gov
Genetic and Epigenetic Methodologies
To provide definitive evidence for the role of the dynorphin system in various physiological and pathological processes, researchers have turned to genetic methodologies, primarily gene knockout and knockdown approaches in animal models. jneurosci.orgresearchgate.netoup.comnih.gov These techniques allow for the specific deletion or reduction of the prodynorphin gene, thereby eliminating the production of all dynorphin peptides, including the precursor to dynorphin A (2-17). jneurosci.orgresearchgate.netnih.gov
The use of prodynorphin knockout (KO) mice has been particularly insightful in pain research. jneurosci.orgscholaris.ca Studies have shown that while both wild-type (WT) and KO mice develop neuropathic pain following spinal nerve ligation, the pain state is not maintained in the KO mice. jneurosci.orgscholaris.ca This indicates that dynorphin is not necessary for the initiation of neuropathic pain but is critical for its maintenance. jneurosci.orgscholaris.ca In these KO mice, the upregulation of spinal dynorphin seen in WT animals at later time points post-injury is absent. jneurosci.org
Prodynorphin KO mice have also been utilized in studies of energy homeostasis and addiction. For instance, dynorphin knockout has been shown to reduce fat mass and increase weight loss during fasting in mice. oup.com In the context of addiction, mice lacking the prodynorphin gene have been used to explore the role of this peptide system in the behavioral responses to drugs of abuse and stress. frontiersin.org
The table below summarizes key findings from studies using prodynorphin knockout mice.
| Research Area | Key Finding in Knockout (KO) vs. Wild-Type (WT) Mice | Citation(s) |
| Neuropathic Pain | KO mice do not maintain neuropathic pain, unlike WT mice. | jneurosci.orgscholaris.ca |
| Energy Homeostasis | KO mice have less white fat and lose more weight during fasting. | oup.com |
| Stress Response | Social stress-induced behaviors were prevented in KO mice. | frontiersin.org |
| Neuroprotection | Endogenous dynorphin deficiency in KO mice exacerbates neurotoxin-induced motor deficits and neuron loss. | nih.gov |
Investigations into Epigenetic Regulation of Dynorphin System Components
Advanced research into the dynorphin system increasingly focuses on epigenetic mechanisms, which modulate gene expression without altering the underlying DNA sequence. These investigations are crucial for understanding the long-term adaptations and neuroplasticity governed by dynorphin signaling. The primary epigenetic modifications studied in relation to the prodynorphin gene (PDYN), which encodes dynorphin peptides, are DNA methylation and histone modifications. nih.govconsensus.app
DNA Methylation: DNA methylation typically involves the addition of a methyl group to cytosine residues within CpG dinucleotides. nih.gov Regions rich in these sites, known as CpG islands, are often found in gene promoter regions, and their methylation status is strongly associated with gene silencing. nih.govmdpi.com
Studies on the human PDYN gene have identified several CpG-rich regions, including a significant CpG island in the proximal promoter and another cluster within the coding region of exon 4. embopress.org Research using bisulfite sequencing on post-mortem human brain tissue has revealed tissue-specific DNA methylation patterns. For instance, the CpG island in the PDYN promoter shows significantly different methylation levels between peripheral blood mononuclear cells (PBMCs), the caudate nucleus, and the anterior cingulate cortex, suggesting that DNA methylation contributes to the tissue-specific expression of dynorphin. embopress.org
Furthermore, two short, adjacent differentially methylated regions (DMRs), DMR1 and DMR2, have been identified in the PDYN promoter. nih.gov In the human brain, these DMRs exhibit opposite methylation patterns between neurons and glial cells. DMR1, which includes a CpG island, is hypomethylated in neurons but hypermethylated in glia. nih.govnih.gov This neuronal hypomethylation is associated with an enrichment of 5-hydroxymethylcytosine (B124674) (5-hmC), a marker of active gene regulatory domains. nih.govnih.gov Conversely, DMR2 is hypermethylated in neurons and hypomethylated in glia. nih.gov These opposing methylation patterns suggest a sophisticated, cell-type-specific regulatory mechanism for PDYN transcription. nih.govnih.gov The methylation status of these regions can influence the binding of transcription factors, such as the methylation-sensitive repressor DREAM, thereby controlling gene expression. nih.gov
| Region Studied | Methodology | Key Findings | Implication | Reference |
|---|---|---|---|---|
| PDYN Promoter CpG Island & Exon 4 | Bisulfite Sequencing | Tissue-specific methylation levels observed (PBMCs > Caudate > Anterior Cingulate Cortex). | DNA methylation contributes to the differential expression of PDYN across various tissues. | embopress.org |
| Promoter DMR1 (CpG Island) | Methylation Analysis | Hypomethylated and enriched in 5-hmC in neurons; hypermethylated in glia. | Neuronal hypomethylation permits active transcription of PDYN. | nih.govnih.gov |
| Promoter DMR2 | Methylation Analysis | Hypermethylated in neurons; hypomethylated in glia. | May enable binding of methylation-dependent activators in neurons and repressors (e.g., DREAM) in glia. | nih.gov |
| Pdyn Gene Promoter in Rats | Methylation Analysis | Repeated ethanol (B145695) exposure led to reduced DNA methylation at the Pdyn gene promoter in the ventral tegmental area (VTA). | Epigenetic changes in the dynorphin system are implicated in the development of alcohol use disorder. | mdpi.com |
Histone Modifications: Histone modifications, such as acetylation and methylation, alter chromatin structure and accessibility, thereby regulating gene transcription. frontiersin.org Histone acetylation, facilitated by histone acetyltransferases (HATs), generally leads to a more open chromatin structure and transcriptional activation. frontiersin.org Conversely, histone deacetylases (HDACs) remove acetyl groups, resulting in chromatin condensation and transcriptional repression. frontiersin.org
Research has shown that histone modifications play a significant role in regulating PDYN expression in response to various stimuli, including chronic opioid exposure and pain. jax.org For example, chronic morphine administration has been linked to the upregulation of PDYN in the spinal cord, an effect that is enhanced by the inhibition of HDACs. jax.org This suggests that histone acetylation is a key mechanism controlling the expression of dynorphin in the context of analgesic tolerance and opioid-induced hyperalgesia. jax.org Similarly, studies investigating the effects of cocaine have found specific changes in histone H3 methylation marks (H3K4me3, an activating mark, and H3K27me3, a repressive mark) at the pDYN gene promoter, consistent with observed alterations in gene expression in brain regions like the nucleus accumbens. researchgate.net These findings highlight that the epigenetic state of the PDYN gene is dynamic and can be remodeled by external factors, leading to lasting changes in the dynorphin system.
Gene Targeting Studies for Specific Signaling Pathways
Gene targeting methodologies, particularly the generation of knockout mice, have been indispensable for dissecting the precise roles of dynorphin system components in vivo. nih.govembopress.org By selectively deleting genes encoding specific receptors or peptide precursors, researchers can unambiguously investigate their contributions to complex physiological and behavioral processes. embopress.orgfrontiersin.org
A primary focus of these studies has been the kappa-opioid receptor (KOR), the main receptor for dynorphin peptides. nih.gov KOR-deficient mice have been generated by deleting specific exons of the Oprk1 gene. nih.gov Behavioral analysis of these mice has provided critical insights into KOR-mediated signaling pathways.
For instance, KOR knockout mice exhibit a normal baseline sensitivity to thermal and mechanical pain but show enhanced sensitivity to chemical visceral pain, indicating a specific role for the KOR system in modulating this type of pain perception. nih.govembopress.orgjax.org Furthermore, these mice are instrumental in confirming the pharmacological specificity of KOR agonists. The characteristic effects of the selective KOR agonist U-50,488H, such as analgesia, reduced locomotor activity, and aversion, are absent in KOR-deficient mice. embopress.org This demonstrates that these effects are mediated specifically through the KOR. embopress.org
Gene targeting studies have also elucidated the role of the dynorphin/KOR system in the context of drug addiction and withdrawal. While morphine-induced analgesia and reward appear unchanged in KOR knockout mice, physical dependence on morphine is significantly attenuated. embopress.org This finding suggests that KOR signaling contributes to the negative affective states associated with opioid withdrawal.
These genetic models also allow for the investigation of downstream signaling molecules. The activation of KOR by dynorphins is known to trigger intracellular signaling cascades involving G-proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. nih.gov Moreover, KOR activation can engage pathways involving p38 mitogen-activated protein kinase (MAPK) and G-protein coupled receptor kinase 3 (GRK3), which have been linked to the aversive effects of KOR agonists. nih.gov By crossing KOR knockout mice with other genetically modified lines or by using viral vectors to manipulate signaling proteins in specific brain regions of KOR-deficient animals, researchers can map the precise pathways responsible for the diverse functions of the dynorphin system. For example, studies have shown that the transcription factor cAMP response element-binding protein (CREB) can induce the expression of dynorphin, and this pathway is implicated in the negative reinforcement that drives addiction. nih.gov
| Phenotype Category | Observation in KOR Knockout Mice | Inferred Signaling Pathway Role | Reference |
|---|---|---|---|
| Pain Perception | Normal mechanical/thermal pain thresholds; enhanced sensitivity to chemical visceral pain. | KOR signaling is crucial for modulating visceral nociception but not acute thermal or mechanical pain. | embopress.orgjax.org |
| Response to KOR Agonists (e.g., U-50,488H) | Analgesic, hypolocomotor, and aversive effects are abolished. | Confirms that these pharmacological actions are mediated specifically through the KOR. | embopress.org |
| Morphine Dependence | Physical withdrawal symptoms are attenuated. | The dynorphin/KOR system is implicated in the negative affective state of opioid withdrawal. | embopress.org |
| Spontaneous Behavior | No significant alterations in spontaneous activity or anxiety-related behaviors. | The KOR system has a minimal role in regulating baseline locomotor and emotional behavior compared to other opioid systems. | embopress.org |
| Stress-Induced Behavior | Lack of swim stress-induced immobility. | GRK3-dependent activation of p38 MAPK signaling via KOR mediates stress-induced aversion. | nih.gov |
Future Directions and Conceptual Frameworks for Dynorphin 2 17 Research
Elucidating the Full Repertoire of Non-Opioid Receptors and Binding Partners of Dynorphin (B1627789) (2-17)
While classical opioid receptors are the primary targets for full-length dynorphins, Dynorphin (2-17) lacks the N-terminal tyrosine essential for opioid receptor activation and instead engages a distinct set of molecular partners. Identifying the complete repertoire of these non-opioid targets is fundamental to understanding its biological functions.
Current research has identified several key binding partners. The N-methyl-D-aspartate receptor (NMDAR) is a well-documented target. Radioligand binding studies using ¹²⁵I-(des-tyrosyl) dynorphin A(2-17) have demonstrated a direct, high-affinity interaction with the NMDAR complex on rat cortical brain membranes. nih.gov This binding appears to favor the closed or desensitized state of the receptor. nih.gov
Acid-Sensing Ion Channels (ASICs) , particularly the ASIC1a subtype, represent another important class of receptors. Dynorphin A (2-17) has been shown to modulate ASIC1a activity by decreasing its steady-state desensitization, an effect that is independent of opioid or bradykinin (B550075) receptors. nih.gov This interaction suggests a direct binding mechanism that alters the channel's response to pH changes. nih.gov
Emerging evidence also points to interactions with other receptor systems. Studies on the closely related fragment, Dynorphin A (2-13), have shown that non-opioid excitatory effects can be mediated through bradykinin receptors (BRs) . nih.gov Furthermore, recent discoveries have implicated atypical chemokine receptors in dynorphin signaling. ACKR3 (also known as CXCR7) has been identified as a scavenger receptor for a broad array of endogenous opioid peptides, including dynorphin fragments. elifesciences.org Similarly, the orphan receptor GPR182 has been shown to be a scavenger for several peptide families, with Dynorphin (2-17) identified as a specific ligand. researchgate.net These scavenger receptors may play a crucial role in regulating the extracellular concentration and availability of Dynorphin (2-17) to interact with its other targets.
| Receptor/Binding Partner | Evidence for Interaction | Reported Effect of Interaction | Key References |
|---|---|---|---|
| NMDA Receptor (NMDAR) | Direct, high-affinity binding demonstrated with radiolabeled Dynorphin (2-17). | Modulation of receptor state; potential antagonist-like action at the binding site. | nih.gov |
| Acid-Sensing Ion Channel 1a (ASIC1a) | Functional modulation by Dynorphin (2-17) in electrophysiology studies. | Decreases steady-state desensitization, enhancing potential for ion flux. | nih.gov |
| Bradykinin Receptors (BRs) | Functional effects of Dynorphin A (2-13) blocked by BR antagonists. | Induction of intracellular calcium increase. | nih.gov |
| Atypical Chemokine Receptor 3 (ACKR3) | Identified as a scavenger receptor for dynorphin peptides. | Sequesters the peptide, regulating its availability. | elifesciences.org |
| GPR182 | Identified as a scavenger receptor with binding activity for Dynorphin (2-17). | Likely involved in peptide clearance and regulation of local concentration. | researchgate.net |
Delineating Specific Intracellular Signaling Networks Mediated by Dynorphin (2-17) Action
The engagement of non-opioid receptors by Dynorphin (2-17) initiates distinct intracellular signaling cascades that diverge significantly from classical G-protein coupled opioid pathways. A central theme emerging from this research is the modulation of neuronal excitability and inflammatory signaling.
A primary consequence of Dynorphin (2-17) binding to NMDARs and BRs is an increase in intracellular calcium ([Ca²⁺]i). Dynorphin A (2-17) induces a time- and dose-dependent increase in [Ca²⁺]i in cultured cortical neurons, an effect that is notably not blocked by the NMDAR channel blocker MK-801, suggesting a mechanism that may be distinct from direct channel gating or that involves other targets like BRs. nih.gov This calcium influx is a critical upstream event that triggers several downstream pathways.
One major cascade involves the release of excitatory amino acids (EAAs) and prostaglandins (B1171923). Intrathecal administration of Dynorphin (2-17) elicits the spinal release of glutamate (B1630785) and aspartate. researchgate.net This is followed by a long-lasting release of prostaglandin (B15479496) E₂ (PGE₂). researchgate.net The production of PGE₂ is dependent on NMDA receptor activation and involves both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, indicating the recruitment of inflammatory pathways. researchgate.net
Furthermore, Dynorphin (2-17) directly engages cellular stress and inflammatory pathways within glial cells. Studies have demonstrated that this non-opioid peptide can induce the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK) in microglia. nih.govnih.gov This activation occurs independently of classic opioid receptors and is linked to the subsequent release of pro-inflammatory mediators, contributing to a state of neuroinflammation and enhanced nociceptive signaling. nih.gov
| Initiating Receptor Interaction | Key Signaling Event | Downstream Consequence | Cellular Context | Key References |
|---|---|---|---|---|
| NMDAR / BRs | Increased intracellular Ca²⁺ | Neuronal excitation; potential for excitotoxicity. | Neurons | nih.gov |
| NMDAR | Release of EAAs (Glutamate, Aspartate) | Further activation of excitatory pathways. | Spinal Cord | researchgate.net |
| NMDAR | Release of Prostaglandin E₂ (PGE₂) | Neuroinflammation; sensitization of nociceptive pathways. | Spinal Cord | researchgate.net |
| Unknown/NMDAR-linked | Phosphorylation/activation of p38 MAPK | Glial activation; production of inflammatory mediators. | Microglia | nih.govnih.gov |
Advanced Approaches for Investigating Dynorphin (2-17) Processing and Metabolism In Vivo
Understanding the physiological and pathological roles of Dynorphin (2-17) requires precise knowledge of its formation and degradation in a living system. Dynorphin (2-17) is not directly encoded but is a metabolic product, generated from larger precursors. The parent peptide, Dynorphin A (1-17), is first cleaved from the prodynorphin (PDYN) precursor protein by enzymes such as proprotein convertase 2 (PC2). nih.gov Subsequently, aminopeptidases cleave the N-terminal tyrosine from Dynorphin A (1-17) to yield Dynorphin (2-17). This peptide, like other neuropeptides, has a very short in vivo half-life, often less than a minute, due to rapid degradation by various peptidases. nih.gov
Studying these rapid and spatially defined processes in vivo presents significant technical challenges. Traditional methods often lack the sensitivity, specificity, or spatiotemporal resolution required. Therefore, advanced analytical techniques are essential for future progress.
Microdialysis coupled to Mass Spectrometry (MS) is a cornerstone technique. It allows for the sampling of neuropeptides from the extracellular fluid of specific brain regions in awake, behaving animals. nih.govnih.gov When the collected dialysate is analyzed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), it provides highly sensitive and sequence-specific quantification of Dynorphin (2-17) and its related precursors and metabolites. nih.gov This approach enables researchers to measure the real-time dynamics of peptide processing and release in response to physiological stimuli or pharmacological challenges.
Imaging Mass Spectrometry (IMS) , particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS), offers a complementary and powerful approach. MALDI-IMS allows for the label-free visualization of the spatial distribution of neuropeptides directly in thin tissue sections. nih.govcore.ac.uk This provides an unprecedented view of where Dynorphin (2-17) and its precursors are localized within complex neural circuits, helping to identify specific sites of processing and action without predetermined knowledge of the peptide's identity. nih.gov
These advanced methods, which form the core of the "neuropeptidomics" field, are crucial for building a dynamic map of how, where, and when Dynorphin (2-17) is produced and cleared in the nervous system. researchgate.net
Developing Novel Research Tools and Ligands for Selective Dynorphin (2-17) Studies
Progress in delineating the specific functions of Dynorphin (2-17) is critically dependent on the development of highly selective research tools that can probe its non-opioid interactions without confounding effects from opioid receptor activation.
Selective Ligands and Analogs: While much of the historical peptide design has focused on creating stable analogs for kappa-opioid receptors, the principles of rational, iterative design can be applied to develop ligands that are selective for the non-opioid targets of Dynorphin (2-17). researchgate.netbiorxiv.org This includes synthesizing peptide mimetics that are resistant to degradation and that specifically bind to the dynorphin site on the NMDA receptor or ASICs, which could serve as invaluable pharmacological probes.
Radiolabeled and Fluorescent Probes: The use of radiolabeled ligands, such as ¹²⁵I-(des-tyrosyl) dynorphin A(2-17) , has been instrumental in characterizing the binding site on the NMDA receptor. nih.gov The development of fluorescently tagged versions of Dynorphin (2-17) could enable real-time visualization of its binding and trafficking at a cellular level, similar to probes developed for other opioid peptides. frontiersin.org
Antibody-based Tools: The generation of highly specific antibodies that can distinguish Dynorphin (2-17) from its precursor Dynorphin A (1-17) and other fragments is essential. While antibodies against Dynorphin A are commercially available, their specificity requires rigorous validation, for instance, using tissues from knockout mice. researchgate.netnih.govnih.gov Well-validated, specific antibodies are crucial for techniques like immunohistochemistry and immunoassays to accurately map the peptide's distribution and quantify its levels. Neutralizing antibodies also represent a potential tool to specifically block the in vivo actions of endogenous Dynorphin (2-17). nih.gov
Genetically Encoded Sensors: The recent development of genetically encoded fluorescent sensors, such as kLight1.2a , provides a revolutionary way to visualize the dynamics of endogenous dynorphin release in vivo with high temporal resolution. nih.gov While kLight is based on the kappa-opioid receptor, its application reveals the spatiotemporal patterns of precursor release, which is the first step in the generation of Dynorphin (2-17). Future engineering of sensors based on the non-opioid binding partners of Dynorphin (2-17) would be a transformative advance.
Advanced Chemical Biology Approaches: Techniques like photoaffinity labeling hold great promise for unambiguously identifying the direct binding partners of Dynorphin (2-17) in their native cellular environment. jneurosci.org This involves creating a modified version of the peptide that, upon photoactivation, covalently cross-links to its receptor, allowing for subsequent isolation and identification.
Integrating Multiscale Data for Comprehensive System-Level Understanding of Dynorphin (2-17) Functions
A true understanding of Dynorphin (2-17)'s role in health and disease requires moving beyond single-molecule or single-pathway analyses to a systems biology approach. This involves integrating data from multiple biological scales—from genes to circuits to behavior—to construct comprehensive and predictive models of its function.
Multi-Omics Integration: A foundational step is to integrate various "omics" datasets. This includes genomics (e.g., identifying single nucleotide polymorphisms in the PDYN gene that may alter precursor expression), transcriptomics (measuring PDYN mRNA levels in different brain regions and cell types under various conditions), and peptidomics/proteomics (quantifying the actual levels of Dynorphin (2-17) and other processed peptides using mass spectrometry). nih.gov Connecting these datasets can reveal how genetic predispositions translate into altered peptide signaling and downstream functional consequences.
Circuit-Level Electrophysiology and Anatomy: The function of Dynorphin (2-17) must be understood within the context of the neural circuits where it is released. This involves combining detailed anatomical mapping of dynorphin-producing neurons and their targets with electrophysiological studies. nih.govcore.ac.uk By examining how Dynorphin (2-17) modulates synaptic transmission and neuronal excitability at specific synapses (e.g., in the prefrontal cortex or amygdala), its impact on information processing within a circuit can be determined. nih.gov Integrating these functional data with single-cell transcriptomics can further reveal which specific cell types are expressing the non-opioid receptors and are thus responsive to Dynorphin (2-17).
Computational Modeling: Building computational models is essential for integrating these complex, multiscale datasets. nih.gov Such models can simulate how changes in Dynorphin (2-17) levels, driven by genetic or environmental factors, might alter synaptic plasticity and the activity of entire neural networks. u-tokyo.ac.jp Network pharmacology models can help predict the systemic effects of Dynorphin (2-17) acting simultaneously on its multiple non-opioid targets (NMDAR, ASICs, etc.), providing a more holistic view than studying each interaction in isolation.
By combining these approaches, researchers can bridge the gap between molecular interactions and complex physiological outcomes, leading to a system-level understanding of how this non-opioid peptide contributes to brain function and dysfunction.
Reconciling Complex and Seemingly Contradictory Roles of Dynorphin (2-17) in Pathophysiology Models
The broader dynorphin system is characterized by a fundamental paradox: it can be both neuroprotective and neurotoxic, antinociceptive and pronociceptive. nih.govnih.gov Dynorphin (2-17), by virtue of its selective action on non-opioid receptors, is a key player in the latter, often detrimental, side of this dichotomy. Reconciling its role requires a framework that considers several key modulatory factors.
Receptor-Dependent Duality: The primary explanation for the contradictory effects lies in the dual signaling potential of the dynorphin family. The full-length precursor, Dynorphin A (1-17), can activate inhibitory kappa-opioid receptors (KORs), leading to neuroprotective and analgesic effects. nih.gov However, its metabolite, Dynorphin (2-17), lacks KOR affinity and instead acts on excitatory targets like the NMDA receptor and bradykinin receptors, promoting excitotoxicity, neuroinflammation, and pain. nih.govnih.govu-tokyo.ac.jp Therefore, the physiological outcome is determined by which receptor system is predominantly engaged.
Concentration and Context: The concentration of dynorphin peptides in the extracellular space is a critical determinant of their effect. Physiological, low-level release is thought to primarily activate the high-affinity KORs, mediating inhibitory neuromodulation. nih.gov In contrast, the excitotoxic, non-opioid effects mediated by Dynorphin (2-17) often require supraphysiological concentrations that may only be reached during pathological events like trauma, ischemia, or sustained stress, which cause a massive upregulation and release of dynorphins. nih.gov
Metabolic Switching: The balance between neuroprotection and neurotoxicity can be viewed as a "metabolic switch." The enzymatic conversion of Dynorphin A (1-17) to Dynorphin (2-17) effectively transforms an inhibitory signal into an excitatory one. Pathophysiological conditions that alter the activity of the aminopeptidases responsible for this conversion could profoundly shift the balance of dynorphin signaling. A state that favors rapid processing to Dynorphin (2-17) would promote its pronociceptive and neurotoxic functions. nih.govnih.gov
Spatiotemporal Dynamics: The specific location and timing of peptide release and receptor expression are crucial. In a neural circuit where KORs are densely expressed presynaptically and NMDA receptors are postsynaptic, the release of Dynorphin A could have a net inhibitory effect. However, in a different circuit, or following injury that alters receptor expression, the same release event could lead to a dominant excitotoxic effect mediated by its metabolite, Dynorphin (2-17).
Resolving these apparent contradictions requires moving away from a monolithic view of "dynorphin" and instead focusing on the specific actions of its individual processed peptides, like Dynorphin (2-17), within precisely defined cellular, metabolic, and network contexts.
Q & A
Basic Research Questions
Q. What are the primary physiological roles of Dynorphin (2-17), and what methodological approaches are used to investigate them?
- Answer: Dynorphin (2-17), a truncated peptide derived from prodynorphin, is studied for its roles in pain modulation, stress response, and neuroprotection. Key methodologies include:
- Immunohistochemistry to localize expression in CNS tissues .
- Knockout/transgenic models to assess behavioral and physiological phenotypes .
- Electrophysiological recordings to measure neuronal activity changes in response to Dynorphin (2-17) .
Q. How can researchers quantify Dynorphin (2-17) levels in biological samples with high specificity?
- Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise quantification with peptide fragmentation validation .
- ELISA Kits: Ensure antibody specificity via pre-adsorption controls and cross-reactivity screens against full-length dynorphins .
- Radiolabeled Ligand Binding: Validates receptor affinity (e.g., κ-opioid receptor) using competitive displacement assays .
Advanced Research Questions
Q. What experimental designs are optimal for studying Dynorphin (2-17)'s interaction with κ-opioid receptors in heterogeneous neural circuits?
- Answer:
- Cell-Specific Targeting: Use Cre-lox systems to express fluorescent reporters or DREADDs in κ-opioid receptor-expressing neurons .
- Receptor Mutagenesis: Identify binding domains by co-expressing wild-type and mutant receptors in HEK293 cells .
- In Vivo Microdialysis: Coupled with HPLC to measure peptide release dynamics during behavioral assays .
Q. How can contradictory findings about Dynorphin (2-17)'s neuroprotective vs. neurotoxic effects be resolved methodologically?
- Answer:
- Dose-Response Curves: Systematically test concentration ranges in vitro (e.g., primary neuronal cultures) to identify biphasic effects .
- Temporal Analysis: Compare acute vs. chronic exposure using longitudinal animal models .
- Meta-Analysis: Aggregate data across studies to control for variables like animal strain, age, and stress induction protocols .
Q. What in vivo or in vitro models best replicate the endogenous release conditions of Dynorphin (2-17) for translational research?
- Answer:
- Stress-Induced Models: Forced swim tests or chronic unpredictable stress protocols in rodents to mimic endogenous release .
- Organotypic Slice Cultures: Preserve synaptic architecture while allowing controlled peptide application .
- Human iPSC-Derived Neurons: Enable study of human-specific receptor isoforms and genetic variants .
Q. What statistical and computational tools are recommended for analyzing Dynorphin (2-17)'s multifactorial effects in omics datasets?
- Answer:
- Pathway Enrichment Analysis: Tools like STRING or DAVID to identify co-regulated genes/proteins in transcriptomic/proteomic data .
- Machine Learning: Train classifiers to predict behavioral outcomes from peptide concentration patterns .
- Bayesian Hierarchical Models: Account for nested variables (e.g., inter-animal variability) in longitudinal studies .
Methodological Validation & Reproducibility
Q. How should researchers validate the specificity of Dynorphin (2-17) antibodies in immunohistochemical studies?
- Answer:
- Pre-Adsorption Controls: Incubate antibodies with excess Dynorphin (2-17) to confirm signal loss .
- Cross-Reactivity Tests: Validate against full-length dynorphins (e.g., Dynorphin A, B) and related peptides (e.g., enkephalins) .
- Knockout Validation: Use tissues from prodynorphin-deficient animals as negative controls .
Q. What strategies ensure reproducibility when studying Dynorphin (2-17)'s effects across different laboratories?
- Answer:
- Standardized Peptide Sources: Use commercially synthesized peptides with Certificate of Analysis (e.g., >95% purity) .
- Open-Source Protocols: Share detailed methods for animal handling, peptide administration, and data analysis via platforms like protocols.io .
- Blinded Data Analysis: Minimize bias in behavioral scoring or image quantification .
Ethical & Translational Considerations
Q. What ethical guidelines apply to preclinical studies investigating Dynorphin (2-17)'s therapeutic potential for pain management?
- Answer:
- 3Rs Principle (Replace, Reduce, Refine): Use computational models (e.g., molecular docking) to reduce animal use .
- IACUC Approval: Ensure pain severity in animal models is minimized and justified .
- Clinical Relevance: Prioritize studies with translatable endpoints (e.g., allodynia reduction) over exploratory assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
